Pentyl 4-sulfamoylbenzoate
CAS No.: 59777-60-5
Cat. No.: VC14268914
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59777-60-5 |
---|---|
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 g/mol |
IUPAC Name | pentyl 4-sulfamoylbenzoate |
Standard InChI | InChI=1S/C12H17NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h5-8H,2-4,9H2,1H3,(H2,13,15,16) |
Standard InChI Key | LGLRZKHJXSBVGX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Pentyl 4-sulfamoylbenzoate features a benzene ring substituted with three functional groups:
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A sulfamoyl group (-SO₂NH₂) at the 4-position, which confers hydrogen-bonding capacity and acidic properties (pKa ≈ 9–11 for analogous sulfonamides) .
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A pentyloxycarbonyl group (-COO-C₅H₁₁) at the 1-position, enhancing lipophilicity compared to the parent 4-sulfamoylbenzoic acid .
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An unsubstituted hydrogen at the 2- and 3-positions, leaving room for potential derivatization .
The SMILES notation CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N
and InChIKey UCAGLBKTLXCODC-UHFFFAOYSA-M
provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of pentyl 4-sulfamoylbenzoate is documented, its preparation can be inferred from analogous esterification and sulfonylation protocols:
Step 1: Synthesis of 4-Sulfamoylbenzoic Acid
4-Sulfamoylbenzoic acid (Carzenide, CID 8739) serves as the precursor. Industrial routes typically involve sulfonation of benzoic acid derivatives using chlorosulfonic acid, followed by amidation with ammonia .
Step 2: Esterification with Pentanol
The acid is esterified with 1-pentanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions . For example:
Yields for similar esterifications exceed 70% when using Dean-Stark traps to remove water .
Table 2: Optimized Reaction Conditions
Parameter | Value | Rationale |
---|---|---|
Catalyst | Concentrated H₂SO₄ | Protonates carbonyl, accelerates nucleophilic attack |
Solvent | Toluene | Azeotrope with water for removal |
Temperature | 110–120°C | Balances reaction rate and side reactions |
Reaction Time | 6–8 hours | Ensures complete conversion |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in apolar solvents (logP ≈ 3.2) , sparingly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but hydrolyzes in strongly acidic or basic media due to the ester linkage .
Spectroscopic Fingerprints
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IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O ester), 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretching) .
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¹H NMR (CDCl₃):
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MS (ESI+): m/z 272.08 [M+H]⁺, major fragments at m/z 199 (loss of pentanol) and 155 (sulfamoylbenzoyl ion) .
Future Research Directions
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Structure-Activity Relationships: Systematic variation of the alkyl chain length (C₃–C₈) to optimize pharmacokinetics .
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Targeted Drug Delivery: Conjugation with tumor-homing peptides for CA IX-specific inhibition .
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Environmental Impact Studies: Degradation pathways and ecotoxicity in aquatic systems .
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